5H-pyridazino[4,5-b]indole-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-pyridazino[4,5-b]indole-4-thiol is a heterocyclic compound with the molecular formula C10H7N3S and a molecular weight of 201.25 g/mol . This compound is part of the pyridazine family, which is known for its diverse pharmacological activities . The structure of this compound consists of a pyridazine ring fused with an indole ring, and a thiol group attached to the fourth position of the indole ring .
Preparation Methods
The synthesis of 5H-pyridazino[4,5-b]indole-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydrazino-5H-pyridazino[4,5-b]indole with thiolating agents . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) or potassium hydroxide (KOH) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
5H-pyridazino[4,5-b]indole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) . Major products formed from these reactions include disulfides, sulfonic acids, and hydrazine derivatives .
Scientific Research Applications
5H-pyridazino[4,5-b]indole-4-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has demonstrated cytotoxic activity against cancer cell lines, particularly breast cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5H-pyridazino[4,5-b]indole-4-thiol involves its interaction with molecular targets such as PI3K. The compound inhibits the PI3K/AKT/mTOR signaling pathway, leading to the up-regulation of pro-apoptotic genes and the inhibition of anti-apoptotic genes . This results in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5H-pyridazino[4,5-b]indole-4-thiol can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its anti-inflammatory and analgesic properties.
Pyridaben: Used as a herbicide and acaricide.
Zardaverine: An anti-platelet agent.
What sets this compound apart is its unique thiol group, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3,5-dihydropyridazino[4,5-b]indole-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c14-10-9-7(5-11-13-10)6-3-1-2-4-8(6)12-9/h1-5,12H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHBJXQQZQJJTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=S)NN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.